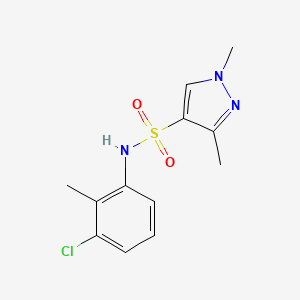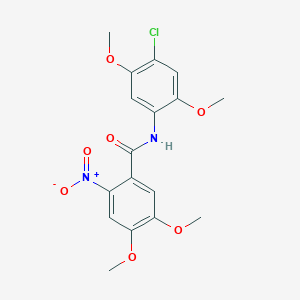
N-(2-acetyl-1-amino-3-oxo-1-buten-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetyl-1-amino-3-oxo-1-buten-1-yl)benzamide, commonly known as AOB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. AOB belongs to the class of N-acyl amino acid derivatives and possesses a unique structural feature that makes it a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of AOB is not fully understood. However, it has been suggested that AOB exerts its antimicrobial activity by inhibiting bacterial cell wall synthesis. AOB has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. AOB's anti-inflammatory and antioxidant properties are attributed to its ability to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
AOB has been shown to have a low toxicity profile and is well-tolerated in animal models. AOB has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. AOB has also been found to reduce oxidative stress and lipid peroxidation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of AOB is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of various bacterial infections. AOB's anticancer activity and anti-inflammatory and antioxidant properties also make it a promising drug candidate for the treatment of cancer and inflammatory diseases. However, the limitations of AOB include its low solubility and stability, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of AOB. One direction is to improve the stability and solubility of AOB to enhance its bioavailability and efficacy. Another direction is to investigate the potential of AOB as a combination therapy with other drugs for the treatment of cancer and infectious diseases. Moreover, further studies are needed to elucidate the mechanism of action of AOB and its potential toxicity profile. Overall, AOB has the potential to be a valuable drug candidate for various diseases, and further research is warranted to explore its therapeutic applications.
Synthesis Methods
The synthesis of AOB involves the reaction of 2-acetyl-1-amino-3-oxo-1-buten-1-yl with benzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product, AOB. The purity and yield of AOB can be improved by using different solvents and purification techniques.
Scientific Research Applications
AOB has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. AOB has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, AOB has been found to induce apoptosis in cancer cells and suppress tumor growth in animal models. AOB also possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
N-[(E)-2-acetyl-1-amino-3-hydroxybut-2-enylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)11(9(2)17)12(14)15-13(18)10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H2,14,15,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLOZTSAKUTYDM-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=NC(=O)C1=CC=CC=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=NC(=O)C1=CC=CC=C1)N)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1-amino-3-oxobut-1-en-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B6055622.png)

![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)

![ethyl 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B6055646.png)
![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6055666.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)
![2-{[2-(4-bromo-2-chlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6055676.png)
![1-benzyl-N-[1-(3,4-dimethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B6055684.png)

![2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6055691.png)
![N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide](/img/structure/B6055696.png)